N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Description
N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide (molecular formula: C₁₈H₂₀N₂O₅; molecular weight: 344.37 g/mol) is a non-chiral benzamide derivative characterized by a 4,5-dimethoxy-2-nitrobenzoyl group linked to a 2-ethyl-6-methylphenylamine moiety . Key physicochemical properties include:
- logP: 3.07 (moderate lipophilicity)
- Hydrogen bond donors/acceptors: 1 donor, 8 acceptors
- Polar surface area: 70.275 Ų
- Solubility (logSw): -3.44 (low aqueous solubility) .
Its InChI Key (LFGXVVVIZSJSTC-UHFFFAOYSA-N) confirms a unique stereochemical identity .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-5-12-8-6-7-11(2)17(12)19-18(21)13-9-15(24-3)16(25-4)10-14(13)20(22)23/h6-10H,5H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGXVVVIZSJSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the nitrobenzene derivative with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Nucleophiles such as halides, thiols, or amines.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of alkyl groups.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide are compared below with related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
*Estimated via fragment-based methods.
Key Findings:
Substituent Impact on Lipophilicity :
- The target compound’s logP (3.07) is lower than etobenzanid (4.89) and diflufenican (5.12), reflecting reduced halogen content. Halogens (Cl, F) and trifluoromethyl groups significantly increase logP, as seen in pesticide analogs .
- The 4,5-dimethoxy groups moderately enhance solubility compared to purely aromatic derivatives but are insufficient to offset the nitro group’s hydrophobicity .
The precursor 4,5-dimethoxy-2-nitrobenzamide (2 donors) demonstrates higher solubility (logP 1.45), emphasizing how N-substitution reduces polarity .
Structural Analogues in Drug Discovery :
- The pyridin-3-yl and tert-butyl groups in the SARS-CoV-2 Mpro inhibitor enhance steric bulk and π-π stacking, unlike the target compound’s simpler aryl group .
- Etobenzanid and diflufenican highlight the agrochemical relevance of benzamides, though the target compound’s nitro group may confer untested herbicidal or pharmacological activity .
Biological Activity
N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a nitrobenzamide moiety with two methoxy groups and an ethyl-substituted phenyl ring. This specific arrangement of functional groups contributes to its distinct chemical properties, influencing its biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Modulation of Enzymatic Activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cell proliferation and apoptosis.
- Membrane Permeability : The presence of methoxy groups enhances the compound's solubility and permeability across cell membranes, facilitating its biological effects.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
- Antimicrobial Properties : Studies suggest that this compound has potential antimicrobial effects against various bacterial strains.
- Anticancer Activity : Preliminary research indicates that it may possess anticancer properties, particularly through the induction of apoptosis in cancer cell lines.
- Plant Growth Regulation : Similar compounds have been shown to influence plant growth, suggesting potential applications in agriculture.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results demonstrated an IC50 value indicating significant cytotoxicity at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspases.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis via caspase activation |
| HeLa (Cervical) | 15 | Cell cycle arrest |
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
